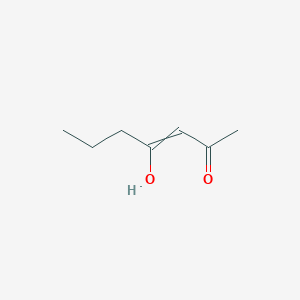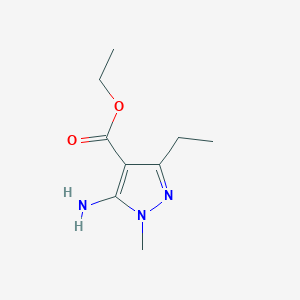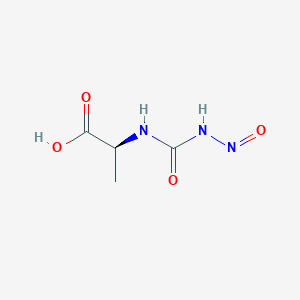![molecular formula C7H9N5 B062121 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 170170-13-5](/img/structure/B62121.png)
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Overview
Description
“5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C7H7N3 . It has been studied for its potential antiviral properties against Zika virus and as a potential inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinases .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of pyrrolo[2,3-d]pyrimidines were designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) using molecular modelling . Compounds displaying good binding interactions in silico were synthesized and assessed for inhibitory activity against PfCDPK4 and PfCDPK1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine” include a molecular weight of 133.15 g/mol and a molecular formula of C7H7N3 .Scientific Research Applications
Anticancer Activity
A series of pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and tested in vitro against seven selected human cancer cell lines . Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .
Apoptosis Induction
The same compounds were found to induce apoptosis in cancer cells . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .
Cell Cycle Arrest
Compounds 14a and 14b caused cell cycle arrest at the G1/S phase in MCF7 . This is a significant finding as it indicates the potential of these compounds to halt the proliferation of cancer cells.
DNA Fragmentation
In addition, the percentage of fragmented DNA was increased significantly in 14a treated MCF7 cells . This is another indicator of apoptosis, further confirming the potential of these compounds as anticancer agents.
Kinase Inhibition
A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized and found to exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . Compound 5k emerged as the most potent inhibitor, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM) .
HPK1 Inhibition
Another derivative of 7H-Pyrrolo[2,3-D]Pyrimidine, compound 31, showed potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM . It also potently inhibited the phosphorylation level of SLP76, a substrate of HPK1, and enhanced the IL-2 secretion in human T cell leukemia Jurkat cells .
Future Directions
The future directions for the study of “5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine” could include further investigation of its potential antiviral properties , as well as its potential as an inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinases . Further optimization of the molecular model to better predict inhibitory activity against PfCDPK4 could also be a future direction .
properties
IUPAC Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h2H,1H3,(H5,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHHPKPEWRAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442662 | |
| Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
CAS RN |
170170-13-5 | |
| Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170170-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



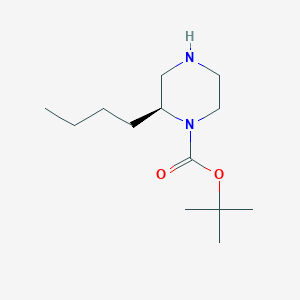
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B62042.png)
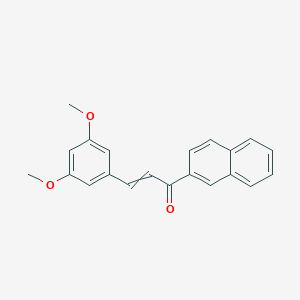
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)
